

Farrerol's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lineages

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Compound of Interest

Compound Name: *Farrerol*

Cat. No.: *B1141493*

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A comprehensive review of recent in-vitro studies reveals the multifaceted anticancer potential of **Farrerol**, a natural flavanone. This guide synthesizes experimental data to offer a comparative overview of its effects on various cancer cell lineages, providing researchers, scientists, and drug development professionals with objective data to inform future research and development.

Farrerol demonstrates significant inhibitory effects across a range of cancer types, including ovarian, lung, colorectal, and esophageal cancers. Its mechanisms of action are diverse, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways.

Comparative Efficacy of Farrerol

The cytotoxic and anti-proliferative effects of **Farrerol** vary across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values and other quantitative measures.

Cancer Cell Lineage	Cell Line	Key Effects	IC50 Value (μM)	Signaling Pathway(s) Implicated	Reference(s)
Ovarian Cancer	SKOV3	Decreased cell viability, G2/M phase cell cycle arrest, Apoptosis induction	Not explicitly stated, but effects shown at 40, 80, and 160 μM	ERK/MAPK	[1] [2] [3]
Lung Adenocarcinoma	Not specified	Reduced cell viability, G0/G1 phase cell cycle arrest, Apoptosis induction	Not specified	Mitochondrial Apoptosis Pathway	[4]
Lung Squamous Cell Carcinoma	Calu-1	Inhibition of migration and invasion (anti-metastatic)	Not specified for viability, effects on metastasis tested at non-toxic concentrations	Epithelial-Mesenchymal Transition (EMT) regulation	[5]
Colorectal Cancer	HCT116	Inhibition of proliferation and migration, G0/G1 phase cell cycle arrest	72.11 μM at 24h	VEGF Signaling Pathway	[6]
Colorectal Carcinoma	DLD1, SW480	Reduced cell viability, colony	Effective concentration	PI3K/Akt/mTOR, STAT3	[7]

		formation, and invasion	s at 0.5 to 3.0 μ M		
Esophageal Cancer	EC109	Reduced cell viability, G2/M phase cell cycle arrest, Apoptosis induction	Not specified	p-EGFR/p-STAT3	[8]
Gastric Cancer	SGC-7901	Apoptosis induction, G0/G1 phase cell cycle arrest	Not specified	Mitochondrial Apoptosis Pathway, sustained ERK activation	[6] [9] [10]
Hepatocellular Carcinoma	Not specified	Inhibition of migration, invasion, and EMT	Not specified	TGF- β /Smad2/3	[6]

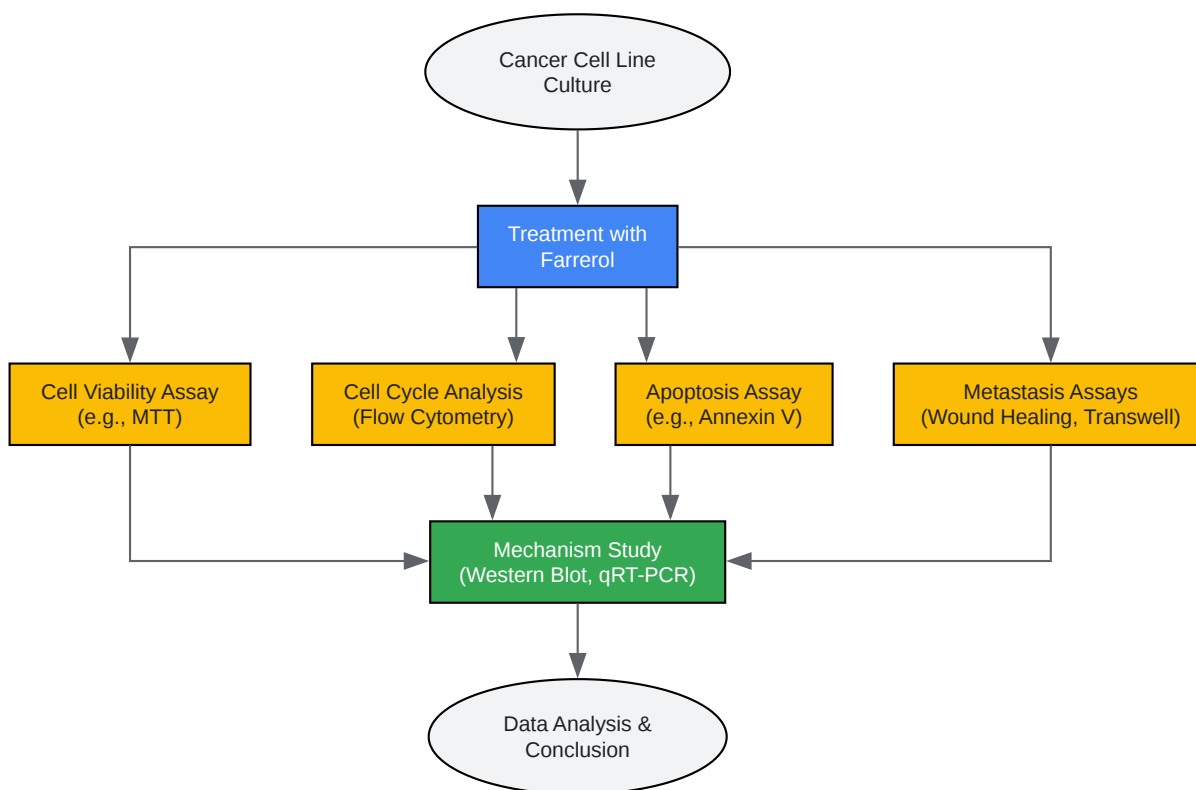
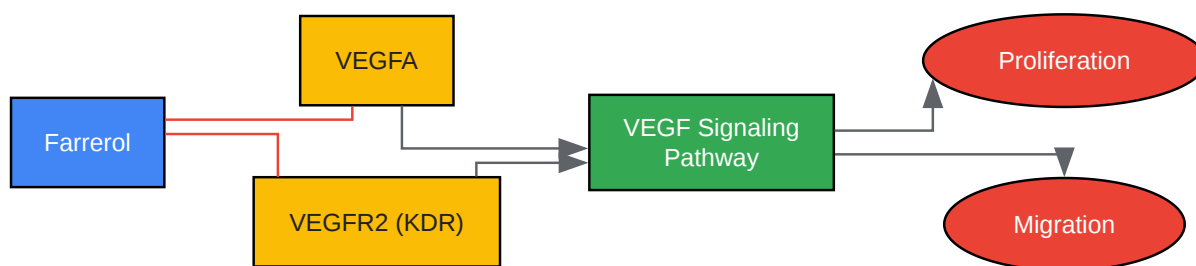
Signaling Pathways Modulated by Farrerol

Farrerol's anticancer activity is underpinned by its ability to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis.

Farrerol-Induced Apoptosis in Ovarian Cancer (SKOV3)

In ovarian cancer cells, **Farrerol** activates the ERK/MAPK pathway, leading to the upregulation of pro-apoptotic proteins such as cleaved Caspase-3 and PARP, ultimately triggering programmed cell death.[\[1\]](#)[\[2\]](#)[\[3\]](#)





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